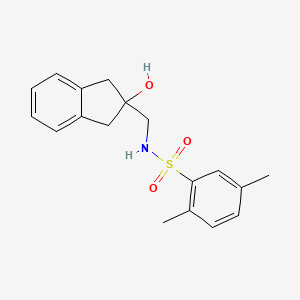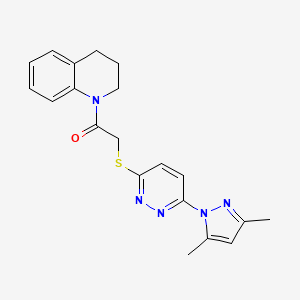
N-benzyl-1-(thiophène-2-ylsulfonyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” likely includes a piperidine ring, a common six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Mécanisme D'action
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of HDACs and CAs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. Inhibition of HDACs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. CAs, on the other hand, are enzymes that play a crucial role in the regulation of pH in various tissues. Inhibition of CAs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to a decrease in pH, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting HDACs and CAs. N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). In addition, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit anti-diabetic properties by inhibiting the activity of alpha-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits several advantages as a potential therapeutic agent. It exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound is also relatively easy to synthesize and can be obtained in moderate yields. However, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide also exhibits several limitations. The compound exhibits poor solubility in water, which can limit its bioavailability. In addition, the compound exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Orientations Futures
Several future directions can be explored in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide research. One potential direction is the development of novel analogs of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with other anti-cancer and anti-inflammatory agents. The development of novel drug delivery systems for N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can also be explored to improve its bioavailability and therapeutic potential. Finally, the investigation of the role of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide in the regulation of epigenetic modifications can also be explored to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that exhibits significant potential as a therapeutic agent for various diseases. The compound exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. Future research in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can explore several potential directions, including the development of novel analogs, investigation of synergistic effects, development of drug delivery systems, and investigation of epigenetic modifications.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of thiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of benzylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
- Résultats de la recherche: Les dérivés de IFLab1_003418 ont été synthétisés et évalués pour leur activité anti-inflammatoire. Parmi eux, les composés 8b et 9b ont démontré une inhibition puissante de la COX-1 (valeurs IC50 de 11,34 µM et 11,21 µM) et une excellente sélectivité de la COX-2 (valeurs SI de 103,09 et 101,90, respectivement). De plus, ils ont inhibé la dénaturation de l'albumine de 78,28 % et 69,64 % .
- Potentiel: Les dérivés de IFLab1_003418 peuvent présenter une activité fongicide en raison de leurs caractéristiques structurelles .
Propriétés anti-inflammatoires
Activité fongicide
Activité antituberculeuse
En résumé, IFLab1_003418 est prometteur dans la recherche anti-inflammatoire, antifongique et antituberculeuse. Sa structure unique justifie des recherches supplémentaires pour le développement de médicaments et des applications thérapeutiques. 🌟 .
Propriétés
IUPAC Name |
N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNYOFKVYBGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2455180.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)
![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)
